molecular formula C16H16N2O2 B2799957 (2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide CAS No. 2380195-77-5

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide

Cat. No.: B2799957
CAS No.: 2380195-77-5
M. Wt: 268.316
InChI Key: LSTXXCFVWBWPKN-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide is an organic compound characterized by the presence of a naphthalene ring attached to a butenamide structure

Scientific Research Applications

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro studies with cells or enzymes, or in vivo studies with animal models .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical compound, as well as guidelines for safe handling and disposal .

Future Directions

Future research on a compound could involve exploring new synthesis methods, studying its reactions with other compounds, investigating potential applications, and conducting further safety testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide typically involves the reaction of naphthalene derivatives with butenamide precursors under specific conditions. One common method includes the use of N-methylformamide and 1-naphthaldehyde as starting materials. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the formation of the desired product through nucleophilic addition and subsequent dehydration steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthaldehyde share structural similarities with (2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide.

    Butenamide derivatives: Compounds such as N-methylbutenamide and N-phenylbutenamide have similar butenamide structures.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a butenamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17-15(19)10-5-11-18-16(20)14-9-4-7-12-6-2-3-8-13(12)14/h2-10H,11H2,1H3,(H,17,19)(H,18,20)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTXXCFVWBWPKN-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.